Vulpinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

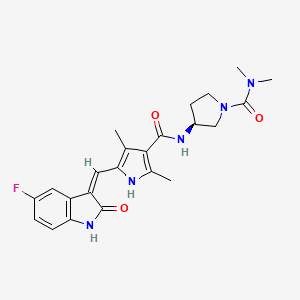

Vulpinic acid is a natural product first identified in lichens. It is a methyl ester derivative of pulvinic acid and is closely related to pulvinone. This compound is known for its bright yellow color and is derived from aromatic amino acids such as phenylalanine through secondary metabolism . It plays a role in the symbiosis of lichens and has been studied for its various biological activities .

科学的研究の応用

化学: これは、エステル化やその他の有機反応を研究するためのモデル化合物として役立ちます。

作用機序

ウルピン酸の作用機序は、アポトーシスシグナル伝達経路の調節を含みます。 特定のマイクロRNAの発現を低下させることが示されており、癌細胞の増殖を抑制することにつながります . ウルピン酸は、FOXO-3遺伝子などのアポトーシスや細胞周期調節に関連する遺伝子を標的にします .

生化学分析

Biochemical Properties

Vulpinic acid is derived biosynthetically by esterification from pulvinic acid . Pulvinate itself derives from the aromatic amino acids phenylalanine and tyrosine, via dimerization and oxidative ring-cleavage of aryl pyruvic acids . The roles of this compound are not fully established, but it may include properties that make it an antifeedant for herbivores .

Cellular Effects

This compound has been shown to have a strong anti-proliferative effect on various cancer cells . It has been found to decrease the viability of A-375 melanoma cells and MCF-7 breast cancer cells without damaging human epidermal melanocyte cells . It also promotes apoptotic cell death through G2/M arrest .

Molecular Mechanism

This compound may downregulate the expression of 12 miRNAs by repressing the FOXO-3 gene . The miRNA targets were mainly found to play a role in the apoptosis, cell cycle, and MAPK pathways . Moreover, Bcl-2, Bax, procaspase-3, and procaspase-9 protein levels were assessed by western blot analysis for validation of apoptosis at the protein level .

Temporal Effects in Laboratory Settings

The antiproliferative effect of this compound was screened against MCF-7 breast cancer cells and MCF-12A breast epithelial cells using the xCELLigence real-time cell analysis system . The results of the miRNA array and bioinformatic analyses demonstrated that 12 miRNAs were specifically responsive to this compound in MCF-7 breast cancer cells .

Dosage Effects in Animal Models

While there is limited information available on the dosage effects of this compound in animal models, it is known that this compound is relatively toxic to meat-eating mammals as well as insects and molluscs . It is not toxic to rabbits and mice .

Metabolic Pathways

This compound is a secondary metabolite of the fungal partner in the lichen symbiosis . It is derived from aromatic amino acids such as phenylalanine via secondary metabolism .

準備方法

Vulpinic acid can be synthesized through several chemical routes. One notable method involves the functionalization of butenolides via Suzuki cross-coupling reactions using enol triflates .

化学反応の分析

類似化合物との比較

ウルピン酸は、プルビン酸やプルビノンなどの芳香族アミノ酸から誘導された他の化合物に似ています。 その独特のメチルエステル構造と特定の生物活性は、これらの関連化合物とは異なります . その他の類似化合物には、ウズニク酸やピナストリック酸があり、これらも地衣類から誘導され、同様の生物活性を持っています .

特性

| { "Design of the Synthesis Pathway": "Vulpinic acid can be synthesized through a multi-step process starting from simple starting materials. The synthesis involves the conversion of a substituted cyclohexanone to a substituted cyclohexenone, which is then converted to a substituted cyclopentenone. This cyclopentenone is then cyclized to form the furan ring, which is further modified to form the final product, Vulpinic acid.", "Starting Materials": [ "2-methylcyclohexanone", "methyl vinyl ketone", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: 2-methylcyclohexanone is reacted with methyl vinyl ketone in the presence of sodium ethoxide to form a substituted cyclohexenone.", "Step 2: The substituted cyclohexenone is treated with ethyl acetoacetate in the presence of acetic anhydride and sulfuric acid to form a substituted cyclopentenone.", "Step 3: The substituted cyclopentenone is then cyclized in the presence of sodium bicarbonate and water to form the furan ring.", "Step 4: The furan ring is further modified by treatment with sodium hydroxide and hydrochloric acid to form the final product, Vulpinic acid.", "Step 5: The crude product is purified by recrystallization from ethanol and drying to obtain pure Vulpinic acid." ] } | |

CAS番号 |

521-52-8 |

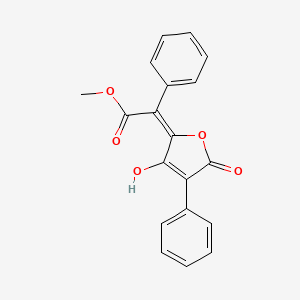

分子式 |

C19H14O5 |

分子量 |

322.3 g/mol |

IUPAC名 |

methyl (2Z)-2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetate |

InChI |

InChI=1S/C19H14O5/c1-23-18(21)15(13-10-6-3-7-11-13)17-16(20)14(19(22)24-17)12-8-4-2-5-9-12/h2-11,20H,1H3/b17-15- |

InChIキー |

OMZRMXULWNMRAE-ICFOKQHNSA-N |

異性体SMILES |

COC(=O)/C(=C\1/C(=C(C(=O)O1)C2=CC=CC=C2)O)/C3=CC=CC=C3 |

SMILES |

COC(=O)C(=C1C(=C(C(=O)O1)C2=CC=CC=C2)O)C3=CC=CC=C3 |

正規SMILES |

COC(=O)C(=C1C(=C(C(=O)O1)C2=CC=CC=C2)O)C3=CC=CC=C3 |

外観 |

A crystalline solid |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

NSC 5897, Vulpinic acid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-hydroxy-5-[(5-methyltetrazol-1-yl)iminomethyl]phenyl]-(4-hydroxyphenyl)methyl]-4-[(5-methyltetrazol-1-yl)iminomethyl]phenol](/img/structure/B611708.png)

![(S)-phosphoric acid mono-{2-octadec-9-enoylamino-3-[4-(pyridin-2-ylmethoxy)-phenyl]-propyl} ester (ammonium salt)](/img/structure/B611715.png)